molecular formula C12H15NO2 B2573050 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid CAS No. 143619-73-2

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2573050
CAS No.: 143619-73-2
M. Wt: 205.257
InChI Key: XIRMOGUBQMRKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of carboxylic acids. It has a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.26 g/mol . This compound is characterized by a cyclohexane ring substituted with a pyridin-3-yl group and a carboxylic acid group at the 1-position.

Scientific Research Applications

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid can be found online .

Future Directions

The compound 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is currently not intended for human or veterinary use. It is used for research purposes only. The European Medicines Agency has granted a product-specific waiver for a similar compound, (1S,3S)-3-({2-methyl-6-[1-methyl-5-({[methyl(propyl)carbamoyl]oxy}methyl)-1H-1,2,3-triazol-4-yl]pyridin-3-yl}oxy)cyclohexane-1-carboxylic acid (BMS-986278), for all pharmaceutical forms and all routes of administration .

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridin-3-yl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in the specific positioning of the pyridin-3-yl group, which imparts unique reactivity and potential biological activities.

Properties

IUPAC Name

1-pyridin-3-ylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRMOGUBQMRKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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